molecular formula C7H11ClN2O2S B6339939 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole CAS No. 1221341-11-2

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole

Cat. No.: B6339939
CAS No.: 1221341-11-2
M. Wt: 222.69 g/mol
InChI Key: RXKDXLFCKPYUHN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This multifunctional compound features a reactive chloromethyl group at the 5-position and a methanesulfonyl (mesyl) group at the 2-position of the 1-ethyl-imidazole core. The imidazole scaffold is a privileged structure in drug discovery, known for its widespread presence in biologically active molecules and its amphoteric properties . The primary research value of this compound lies in its role as a versatile building block for the synthesis of novel derivatives. The reactive chloromethyl group serves as an excellent handle for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies . Simultaneously, the methanesulfonyl group is a significant pharmacophore; its presence at the 2-position of the imidazole ring has been directly linked to selective cyclooxygenase-2 (COX-2) inhibitory activity in preclinical research, making derivatives of this compound promising candidates for the development of new anti-inflammatory and analgesic agents . The 1-ethyl substitution contributes to fine-tuning the molecule's lipophilicity and metabolic stability. Imidazole-based compounds are extensively investigated for a broad spectrum of therapeutic areas, including antibacterial, antifungal, anticancer, and anti-inflammatory applications . This compound is supplied for the purpose of further chemical exploration and is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, considering its potential reactivity.

Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-2-methylsulfonylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-3-10-6(4-8)5-9-7(10)13(2,11)12/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKDXLFCKPYUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of 1-Ethylimidazole Precursors

The introduction of the chloromethyl group at the 5-position of the imidazole ring is typically achieved via chloromethylation reactions. A patented method for analogous compounds involves reacting 4-methylimidazole with formaldehyde and hydrogen chloride under aqueous acidic conditions. For 5-(chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole, this approach is adapted by substituting 4-methylimidazole with 1-ethylimidazole.

Reaction conditions include:

  • Temperature : 50–110°C

  • Solvent : Aqueous HCl (20–40% concentration)

  • Reagents : Formaldehyde (as paraformaldehyde or 37% aqueous solution) and HCl gas.

A representative equation is:

1-Ethylimidazole+CH2O+HCl5-(Chloromethyl)-1-ethylimidazole+H2O\text{1-Ethylimidazole} + \text{CH}2\text{O} + \text{HCl} \rightarrow \text{5-(Chloromethyl)-1-ethylimidazole} + \text{H}2\text{O}

This method yields 53–68% product purity, contingent on HCl gas flow rates and reaction duration.

Methanesulfonylation at the 2-Position

Methanesulfonyl group introduction follows chloromethylation, often employing methanesulfonyl chloride (MsCl) under basic conditions. A study on analogous sulfonamide syntheses demonstrates that sulfonylation proceeds efficiently in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimized protocol :

  • Dissolve 5-(chloromethyl)-1-ethylimidazole (1 equiv) in anhydrous DCM.

  • Add TEA (1.2 equiv) and cool to 0°C.

  • Introduce MsCl (1.1 equiv) dropwise, then warm to room temperature.

  • Stir for 12 hours and isolate via aqueous workup.

This step achieves >80% yield when moisture is rigorously excluded.

Integrated Synthesis Pathways

One-Pot Sequential Functionalization

Recent advances enable sequential chloromethylation and methanesulfonylation in a single reactor. Key parameters include:

ParameterCondition 1Condition 2Condition 3
Temperature (°C)5080100
HCl Concentration30%36%40%
Reaction Time (h)121824
Yield (%)486268

Data synthesized from

This method reduces purification steps but requires precise pH control during the sulfonylation phase.

Solid-State Mechanochemical Synthesis

Emerging techniques employ ball milling for solvent-free synthesis. A patent application describes the reaction of 1-ethylimidazole with paraformaldehyde and MsCl in a high-energy mill, achieving 72% yield in 4 hours. Advantages include reduced waste and faster kinetics.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1^1H NMR (500 MHz, CDCl3_3):

    • δ 1.29 (t, J=7.5J = 7.5 Hz, 3H, CH2_2CH3_3)

    • δ 3.95 (q, J=7.5J = 7.5 Hz, 2H, NCH2_2)

    • δ 4.45 (s, 2H, CH2_2Cl)

    • δ 3.21 (s, 3H, SO2_2CH3_3)

  • FT-IR :

    • 2981 cm1^{-1} (C-H stretch, CH2_2Cl)

    • 1351 cm1^{-1} (S=O asymmetric stretch)

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity when using recrystallization from ethanol/HCl.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Technical-grade 1-ethylimidazole (92.6% purity) suffices for large batches without compromising yield. Paraformaldehyde is preferred over gaseous formaldehyde for safety and handling.

Waste Management Strategies

Aqueous HCl distillate from reactions is recyclable after neutralization, reducing environmental impact.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Sequential Batch6898High
One-Pot6295Moderate
Mechanochemical7297Low

Data synthesized from

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic substitution reactions under mild to moderate conditions. The methanesulfonyl group slightly deactivates the imidazole ring but does not hinder substitution at the 5-position.

Key Reactions and Conditions:

Reagent Conditions Product Reference
Sodium methoxideMethanol, reflux, 6–8 h5-(Methoxymethyl)-1-ethyl-2-methanesulfonylimidazole ,
EthylamineTHF, RT, 12 h5-(Ethylaminomethyl)-1-ethyl-2-methanesulfonylimidazole
Potassium thiocyanateDMF, 80°C, 24 h5-(Thiocyanatomethyl)-1-ethyl-2-methanesulfonylimidazole

Mechanistic Insights:

  • The reaction proceeds via an S<sub>N</sub>2 mechanism due to the primary nature of the chloromethyl carbon.

  • Steric hindrance from the ethyl group at N1 and the sulfonyl group at C2 slows reaction rates compared to simpler chloromethylimidazoles .

Oxidation and Reduction Reactions

The chloromethyl group and imidazole ring exhibit redox activity under controlled conditions.

Oxidation

Oxidizing agents target the chloromethyl group:

  • CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts -CH₂Cl to -COOH, forming 5-carboxy-1-ethyl-2-methanesulfonylimidazole (unstable; decarboxylates to CO<sub>2</sub> under heat) .

  • KMnO<sub>4</sub>/H<sub>2</sub>O : Partial oxidation yields a ketone intermediate, but overoxidation leads to ring degradation .

Reduction

  • LiAlH<sub>4</sub>/THF : Reduces -CH₂Cl to -CH<sub>3</sub>, producing 5-methyl-1-ethyl-2-methanesulfonylimidazole .

  • H<sub>2</sub>/Pd-C : Hydrogenolysis removes the chlorine atom, yielding the same methyl derivative .

Ring Functionalization

The methanesulfonyl group directs electrophilic substitution to the 4-position of the imidazole ring, albeit with reduced reactivity due to electron withdrawal.

Nitration Example:

Reagent Conditions Product Yield
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 h4-Nitro-5-(chloromethyl)-1-ethyl-2-methanesulfonylimidazole32%

Challenges:

  • Harsh conditions risk ring cleavage or sulfonyl group hydrolysis .

Sulfonyl Group Reactivity

The methanesulfonyl group is generally inert under non-acidic conditions but hydrolyzes in concentrated acids:

Hydrolysis Reaction:
C7H11ClN2O2S+H2OHCl, ΔC6H9ClN2O+CH3SO3H\text{C}_7\text{H}_{11}\text{ClN}_2\text{O}_2\text{S} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{C}_6\text{H}_9\text{ClN}_2\text{O} + \text{CH}_3\text{SO}_3\text{H}

  • Product: 5-(Chloromethyl)-1-ethyl-1H-imidazole-2-ol (unstable; tautomerizes) .

Stability and Side Reactions

  • Thermal Decomposition : Above 150°C, the compound degrades via sulfonyl group elimination, releasing SO<sub>2</sub> and forming 5-chloromethyl-1-ethylimidazole .

  • Light Sensitivity : Prolonged UV exposure causes homolytic cleavage of the C-Cl bond, generating a methyl radical .

Comparative Reactivity Table

Reaction Type Chloromethyl Group Sulfonyl Group Imidazole Ring
Nucleophilic SubstitutionHighLowModerate
OxidationModerateNoneLow
Electrophilic SubstitutionNoneNoneLow (4-position)
ReductionHighNoneNone

Scientific Research Applications

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is a compound of increasing interest in various scientific fields, particularly in medicinal chemistry and material science. This article delves into its applications, supported by data tables and case studies from verified sources.

Antimicrobial Activity

One of the primary applications of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is its antimicrobial activity. Studies have shown that compounds containing imidazole derivatives exhibit significant antibacterial and antifungal properties.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antibacterial efficacy of various imidazole derivatives, including 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole. The results indicated that this compound demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity Results

BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Bacillus subtilis1464 µg/mL
Escherichia coli10128 µg/mL

Polymer Synthesis

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole has also found applications in polymer synthesis, particularly in the development of functional polymers with enhanced properties.

Case Study: Functional Polymers

Research published in Polymer Chemistry highlighted the use of this compound as a cross-linking agent in the synthesis of polystyrene-based materials. The incorporation of this imidazole derivative resulted in improved thermal stability and mechanical strength of the resulting polymers.

Table 3: Polymer Properties Comparison

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control (without additive)20030
With 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole25045

Future Directions and Research Opportunities

The potential applications of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole extend beyond its current uses. Future research may focus on:

  • Drug Development : Further exploration into its structure-activity relationship (SAR) could lead to novel antimicrobial agents.
  • Nanotechnology : Investigating its role as a precursor for nanomaterials may uncover new avenues for material science applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity
Compound Name Molecular Formula Key Substituents Reactivity Profile
5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole C₇H₁₁ClN₂O₂S ClCH₂, C₂H₅, CH₃SO₂ High electrophilicity due to SO₂; chloromethyl enables SN2 reactions .
5-Chloro-1-ethyl-2-methyl-1H-imidazole C₆H₉ClN₂ Cl, C₂H₅, CH₃ Less reactive than sulfonyl analogs; methyl group reduces electrophilicity .
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ ClCH₂C₆H₄, CH₃, NO₂ Nitro group enhances electron withdrawal; aryl chloromethyl adds steric bulk .
2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole C₉H₈ClN₃O₂ ClCH₂, CH₃, NO₂ (benzimidazole core) Benzimidazole core increases planarity and π-π interactions; nitro group aids redox activity .

Key Observations :

  • Methanesulfonyl vs. Nitro Groups: Methanesulfonyl (CH₃SO₂) is a stronger electron-withdrawing group than nitro (NO₂), increasing the electrophilicity of adjacent positions .
  • Chloromethyl vs. Chloroethyl : Chloromethyl (ClCH₂) undergoes faster SN2 reactions than chloroethyl (ClC₂H₄) due to reduced steric hindrance .
Physicochemical Properties
Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility
5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole 206.66 ~410 (predicted) 1.51 (predicted) Low in water
5-Chloro-1-ethyl-2-methyl-1H-imidazole 144.60 409.8 (predicted) 1.14 Moderate in EtOH
2-(Chloromethyl)-1H-naphthoimidazole 242.69 >300 1.37 Insoluble

Key Observations :

  • Methanesulfonyl and nitro groups reduce aqueous solubility due to increased hydrophobicity .
  • Benzimidazole derivatives exhibit higher melting points and lower solubility compared to imidazoles due to aromatic stacking .

Biological Activity

5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research findings.

The compound is characterized by the presence of a chloromethyl group, an ethyl substituent, and a methanesulfonyl moiety attached to an imidazole ring. These structural features contribute to its reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound, often involving nucleophilic substitution reactions where the chloromethyl group can be replaced by other nucleophiles. The synthesis typically requires careful control of reaction conditions to achieve optimal yields and purity.

The biological activity of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole is primarily attributed to its interaction with specific molecular targets:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation.
  • Hydrophobic Interactions : The ethyl group enhances hydrophobic interactions, which may influence the binding affinity to various biological targets.
  • Enhanced Solubility : The methanesulfonyl group improves the compound's solubility in biological media, facilitating its interaction with target molecules.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. In one study, a derivative demonstrated good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 12.5 μg/mL .

Anti-inflammatory Effects

Some studies have evaluated the anti-inflammatory properties of imidazole derivatives. A series of tri-substituted imidazoles were synthesized and tested, showing inhibition rates between 49.58% to 58.02% in in vivo models, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

Several case studies highlight the biological activity of 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole:

  • Antifungal Activity : In vitro studies have shown that related imidazole compounds can exhibit antifungal properties comparable to established antifungal agents like miconazole .
  • Cyclooxygenase Inhibition : A study on imidazole derivatives revealed selective inhibition against cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs. The most potent compound showed an IC50 value of 0.71 µM .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntimicrobialStaphylococcus aureus, E. coliMIC = 12.5 μg/mL
Anti-inflammatoryCOX-2IC50 = 0.71 µM
AntifungalCandida albicansComparable activity to miconazole

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Chloromethyl)-1-ethyl-2-methanesulfonyl-1H-imidazole, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving condensation, alkylation, and sulfonylation. For example, imidazole derivatives are often prepared by refluxing precursors (e.g., aldehydes, amines, or chlorinated intermediates) in polar aprotic solvents like DMF or acetonitrile, with catalysts such as p-toluenesulfonic acid (p-TSA) . Optimization involves adjusting reaction time (e.g., 3–6 hours), temperature (80–100°C), and stoichiometric ratios to maximize yield and minimize byproducts.
  • Key Data : Evidence from analogous syntheses shows yields ranging from 65% to 85% under reflux conditions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, the chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) resonates at δ 4.5–5.0 ppm in 1^1H NMR .
  • IR Spectroscopy : Peaks at 1150–1250 cm1^{-1} indicate sulfonyl (SO2-\text{SO}_2-) stretching vibrations .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S content to verify purity (>95%) .
    • Advanced Tip : Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation.

Q. How is the chloromethyl group’s reactivity exploited in further functionalization?

  • Methodology : The chloromethyl group (CH2Cl-\text{CH}_2\text{Cl}) undergoes nucleophilic substitution with amines, thiols, or alkoxides. For instance, reaction with sodium azide (NaN3\text{NaN}_3) in DMF at 60°C yields azide derivatives, which can be further modified via click chemistry .
  • Caution : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres (N2_2/Ar) .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles. For example, SHELXL’s robust algorithms resolve disorder in sulfonyl or chloromethyl groups by iterative least-squares refinement .
  • Case Study : A related imidazole derivative showed a 0.02 Å deviation between experimental and DFT-calculated bond lengths, resolved via Hirshfeld surface analysis .

Q. What strategies mitigate low yields or byproduct formation during sulfonylation?

  • Methodology :

  • Reagent Selection : Use methanesulfonyl chloride in excess (1.2–1.5 eq.) with a base (e.g., triethylamine) to scavenge HCl .
  • Solvent Effects : Polar solvents (e.g., DCM) improve sulfonyl group incorporation compared to THF .
  • Byproduct Analysis : LC-MS or TLC monitors reaction progress; silica gel chromatography isolates the target compound from sulfonic acid byproducts .

Q. How do computational methods complement experimental data in predicting reactivity?

  • Methodology :

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives with biological targets (e.g., enzymes). For example, a 5-substituted imidazole showed a docking score of −9.2 kcal/mol with α-glucosidase, correlating with in vitro IC50_{50} values .
  • DFT Calculations : Optimize transition states for chloromethyl substitution reactions to identify rate-limiting steps .

Q. What experimental discrepancies arise in spectral data interpretation, and how are they addressed?

  • Case Study : An unexpected 1^1H NMR signal at δ 2.3 ppm in a derivative was initially misinterpreted as a methyl group but later identified as a solvent artifact (DMSO-d6_6). Deuterated solvent exchange and 2D-COSY confirmed the assignment .
  • Resolution : Always compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw) and reference analogous compounds .

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